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Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyridine

Cat. No.: B1304894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxypyridine is a substituted pyridine derivative of interest in medicinal

chemistry and drug development due to the prevalence of the fluorinated pyridine motif in

bioactive molecules.[1] The fluorine substituent can significantly influence the pharmacokinetic

and physicochemical properties of a compound, making its unambiguous characterization

essential.[1] This technical guide provides a summary of the expected spectroscopic data for 5-
Fluoro-2-methoxypyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data.

It is important to note that at the time of this writing, comprehensive experimental spectroscopic

data for 5-Fluoro-2-methoxypyridine is not readily available in publicly accessible databases.

Therefore, the data presented herein is based on predictive models and analysis of structurally

related compounds. This guide also outlines detailed, generalized experimental protocols for

acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Fluoro-2-
methoxypyridine. These predictions are derived from established principles of spectroscopy

and analysis of similar chemical structures.
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Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~8.05 d ~3.0 1H H-6

~7.45 dd ~9.0, 3.0 1H H-4

~6.80 dd ~9.0, 4.0 1H H-3

~3.90 s - 3H -OCH₃

Note: The chemical shifts and coupling constants are estimates. The multiplicity of H-6 is a

doublet due to coupling with H-4. H-4 shows doublet of doublets splitting due to coupling with

H-3 and H-6. H-3 also appears as a doublet of doublets from coupling to H-4 and the fluorine at

position 5.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~163.5 (d, J ≈ 235 Hz) C-5

~159.0 C-2

~140.0 (d, J ≈ 25 Hz) C-6

~125.0 (d, J ≈ 20 Hz) C-4

~110.0 (d, J ≈ 5 Hz) C-3

~53.0 -OCH₃

Note: The chemical shifts are approximate. Carbons in proximity to the fluorine atom are

expected to exhibit coupling, resulting in doublets with characteristic C-F coupling constants.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch (-OCH₃)

1600-1450 Strong
Aromatic C=C and C=N

stretching

1300-1200 Strong C-O-C asymmetric stretch

1200-1000 Strong C-F stretch

1050-1000 Medium C-O-C symmetric stretch

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

127 100 [M]⁺ (Molecular Ion)

112 Moderate [M - CH₃]⁺

98 Moderate [M - CHO]⁺

84 Moderate [M - CH₃ - CO]⁺

Note: The fragmentation pattern is a prediction. The molecular ion peak is expected to be

prominent. The relative intensities are estimates.

Experimental Protocols
The following are generalized methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Instrumentation: A 400 or 500 MHz NMR spectrometer.
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Procedure:

Sample Preparation: Accurately weigh 5-20 mg of 5-Fluoro-2-methoxypyridine for ¹H NMR

(20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆).[1] Ensure the sample is fully dissolved; gentle vortexing or

sonication can be used.[1]

Filtration: To remove any particulate matter that could affect spectral quality, filter the solution

through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR

tube.[2]

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the ¹H spectrum using a standard single-pulse experiment.

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

Data Processing:

Apply Fourier transformation to the raw data.

Perform phase and baseline corrections.

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for

¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.
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Instrumentation: An FT-IR spectrometer.

Procedure (Thin Film Method for Solids):

Sample Preparation: Dissolve a small amount (a few milligrams) of 5-Fluoro-2-
methoxypyridine in a volatile solvent like dichloromethane or acetone.[3]

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on

the plate.[3]

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty spectrometer.

Acquire the infrared spectrum of the sample.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation

pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI).

Procedure (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the ion source. For a

volatile compound like 5-Fluoro-2-methoxypyridine, this can be done via a direct insertion

probe or through a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a
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radical cation (the molecular ion).[4]

Fragmentation: The high energy of the ionization process causes the molecular ion to

fragment into smaller, charged species.[4]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of

relative ion abundance versus m/z.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis of a chemical

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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